Superior Antiproliferative Activity of 3'-C-Methyladenosine Versus 1'- and 2'-Methyl Analogs in Tumor Cell Lines
3'-C-Methyladenosine (3'-Me-Ado) demonstrates significantly higher cytotoxic activity compared to adenosine analogs methylated at the 1'- or 2'-positions of the ribose ring. In a direct comparative study, 3'-Me-Ado exhibited the highest potency across multiple human tumor cell lines, including myelogenous leukemia K562, colon carcinoma HT-29, and breast carcinoma MCF-7 cells [1]. In contrast, the 1'- and 2'-C-methyladenosine analogs showed a marked decrease or complete loss of antitumor activity, confirming the crucial role of the 3'-methyl substituent for this mechanism [1].
| Evidence Dimension | Antiproliferative activity (IC50) in human tumor cell lines |
|---|---|
| Target Compound Data | IC50 ranging from 11 to 38 μM against K562, K562IU, HL-60, HT-29, and MCF-7 cell lines |
| Comparator Or Baseline | 1'-C-Methyladenosine and 2'-C-Methyladenosine |
| Quantified Difference | Activity significantly decreased or lost for 1'- and 2'-methyl analogs |
| Conditions | Cell viability assay in human leukemia (K562, K562IU, HL-60) and carcinoma (HT-29, MCF-7) cell lines |
Why This Matters
This data confirms that 3'-C-Methyladenosine, and not other C-methyl regioisomers, is the appropriate compound for studies investigating ribonucleotide reductase inhibition as an anticancer strategy.
- [1] Franchetti P, Cappellacci L, Pasqualini M, et al. Antitumor Activity of C-Methyl-β-d-ribofuranosyladenine Nucleoside Ribonucleotide Reductase Inhibitors. J Med Chem. 2005;48(13):4252-4257. View Source
